Prunetin

Progesterone receptor pharmacology Endocrine modulation Reproductive biology research

Prunetin (CAS 552-59-0) delivers exclusive progesterone receptor antagonism—unlike biochanin A and formononetin, which exhibit confounding mixed agonist/antagonist activity. Its intermediate estrogen receptor affinity (logRBA -2.74) bridges high-affinity genistein and near-inactive O-methylated isoflavones, enabling nuanced ER modulation. For ALDH2 research, prunetin provides a validated intermediate-potency alternative to daidzin (IC50 0.45 μM). Documented in vivo anti-inflammatory efficacy at 10 mg/kg suppresses TNF-α, IL-1β, and IL-6, complemented by in vitro NF-κB pathway inhibition at 50–100 μM. ≥98% purity. Standard B2B shipping available.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 552-59-0
Cat. No. B192199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrunetin
CAS552-59-0
Synonyms5,4'-dihydroxy-7-methoxyisoflavone
prunetin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
InChIKeyKQMVAGISDHMXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prunetin (CAS 552-59-0) Procurement Guide: Core Identity and Comparator Landscape for O-Methylated Isoflavone Selection


Prunetin (CAS 552-59-0, molecular formula C16H12O5, MW 284.26) is an O-methylated isoflavone structurally characterized by 5,4′-dihydroxy-7-methoxy substitution, derived from various plant sources including Prunus species and red clover (Trifolium pratense) [1]. As a phytoestrogen, prunetin exhibits multifunctional bioactivities including anti-inflammatory, anticancer, and enzyme inhibitory properties [2]. The most pharmacologically relevant comparators for procurement decisions include the parent non-methylated analog genistein (CAS 446-72-0), the structurally related O-methylated isoflavone biochanin A (CAS 491-80-5, 5,7-dihydroxy-4′-methoxyisoflavone), and formononetin (CAS 485-72-3, 7-hydroxy-4′-methoxyisoflavone). These comparators share the isoflavone core scaffold yet display divergent target engagement profiles and pharmacological outcomes that preclude simple functional substitution in experimental settings.

Why Prunetin Cannot Be Substituted with Generic O-Methylated Isoflavones: Divergent Receptor Pharmacology and Enzyme Selectivity


Although prunetin, biochanin A, formononetin, and genistein all belong to the isoflavone class and share overlapping structural features, their pharmacological profiles diverge critically at the level of receptor engagement and enzyme inhibition. The 7-methoxy substitution pattern of prunetin, distinct from the hydroxyl or 4′-methoxy patterns of comparators, dictates fundamentally different interactions with the progesterone receptor (PR), estrogen receptors (ERα/ERβ), and aldehyde dehydrogenase 2 (ALDH2). Direct head-to-head comparisons reveal that prunetin acts exclusively as a PR antagonist, whereas biochanin A and formononetin exhibit mixed agonist/antagonist activity [1]. In ALDH2 inhibition, prunetin demonstrates a selectivity and potency profile distinct from genistein and daidzin that cannot be replicated by simple isoflavone substitution [2]. Furthermore, prunetin's estrogen receptor relative binding affinity (logRBA = -2.74) positions it between high-affinity binders like genistein and negligible-affinity O-methylated isoflavones, creating a unique pharmacological window [3]. These receptor-level and enzyme-level divergences render prunetin non-interchangeable with its structural analogs, particularly in research applications requiring precise modulation of progesterone signaling, ALDH2 activity, or nuanced estrogenic responses.

Prunetin Comparative Evidence Guide: Quantitative Differentiation from Genistein, Biochanin A, and Formononetin


Progesterone Receptor Antagonism: Prunetin Exhibits Exclusive Pure Antagonist Activity While Formononetin and Biochanin A Show Mixed Agonist/Antagonist Profiles

In a PRE-luciferase reporter assay using human endometrial and ovarian cancer cell lines, prunetin (compound 2) functioned exclusively as a progesterone receptor antagonist, whereas the structurally related O-methylated isoflavones formononetin (3) and biochanin A (4) exhibited mixed antagonist/agonist activity at the same receptor [1]. This qualitative functional divergence represents a fundamental difference in pharmacological mechanism that directly impacts experimental outcomes in PR-mediated pathways.

Progesterone receptor pharmacology Endocrine modulation Reproductive biology research

ALDH2 Inhibition: Prunetin Combines High Selectivity and Potency for Mitochondrial ALDH-2 (IC50 = 0.45 μM) with Defined Potency Differential Relative to Daidzin

Prunetin acts as an allosteric inhibitor of hamster liver mitochondrial aldehyde dehydrogenase 2 (ALDH2) with an IC50 of 0.45 μM [1]. In a systematic survey of structurally related isoflavones against human mitochondrial ALDH-I, only prunetin and 5-hydroxydaidzin (genistin) combined high selectivity and potency, though both are 7- to 15-fold less potent than the reference inhibitor daidzin [2]. This potency differential relative to daidzin provides a quantifiable benchmark for selecting prunetin in ALDH2 inhibition studies where intermediate potency and high selectivity are desired.

Aldehyde dehydrogenase inhibition Alcohol metabolism Enzymology

Estrogen Receptor Binding Affinity: Prunetin (logRBA = -2.74) Occupies an Intermediate Affinity Position Between High-Affinity Genistein and Negligible-Affinity O-Methylated Isoflavones

Prunetin exhibits an experimental logRBA (logarithm of relative binding affinity) for estrogen receptor of -2.74 [1]. For context, genistein displays substantially higher ER binding affinity with relative binding affinity (RBA) values of 4 (ERα) and 87 (ERβ) [2], while the O-methylated isoflavones biochanin A and formononetin exhibit markedly lower affinities with RBA values below 0.01 for both ERα and ERβ [2]. This places prunetin in a distinct intermediate affinity tier: lower than genistein but substantially higher than the negligible-affinity O-methylated isoflavones biochanin A and formononetin.

Estrogen receptor binding Phytoestrogen pharmacology ERα/ERβ selectivity

In Vivo Anti-Inflammatory Efficacy: Prunetin (10 mg/kg) Reduces Serum Proinflammatory Cytokines in LPS-Challenged Murine Septic Shock Model

In a murine model of LPS-induced septic shock, prunetin administered at 10 mg/kg significantly prevented LPS-induced increases in serum levels of TNF-α, IL-1β, and IL-6 [1]. In complementary in vitro experiments, prunetin at 50 and 100 μM decreased LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production, suppressed NOS2/iNOS expression, and inhibited NF-κB activation in RAW 264.7 macrophages [1]. These findings establish prunetin's anti-inflammatory activity across both cellular and whole-animal systems with defined dose-response relationships.

Anti-inflammatory Sepsis model Cytokine modulation

Anticancer Activity in Bladder Cancer Cells: Prunetin (IC50 = 5.18 μg/mL) Inhibits Nitric Oxide Production and Induces Apoptosis via CASP3 and TNF-α

In RT-4 human urinary bladder cancer cells, prunetin demonstrated strong nitric oxide inhibition with an IC50 of 5.18 μg/mL under macrophage-mediated inflammatory conditions [1]. Flow cytometry analysis further revealed that prunetin induced apoptosis and arrested the cell cycle in the G0/G1 phase, accompanied by increased expression of CASP3 and TNF-α genes [1]. This dual activity profile—simultaneous nitric oxide inhibition and apoptosis induction—provides a quantifiable benchmark for prunetin's anticancer mechanism in bladder cancer models.

Bladder cancer Apoptosis induction Nitric oxide inhibition

Osteoarthritis Model Efficacy: Prunetin (50-100 μM Intra-Articular) Inhibits MMP-3 Production in Rat Knee Joints

In a rat model of osteoarthritis, intra-articular administration of prunetin at doses of 50 or 100 μM into the knee joint prevented the production of matrix metalloproteinase-3 (MMP-3) [1]. This in vivo finding was corroborated by in vitro experiments demonstrating that prunetin inhibits MMP-3 secretion in isolated rabbit articular chondrocytes [1]. MMP-3 is a key enzyme involved in cartilage degradation, making its inhibition a mechanistically relevant endpoint for osteoarthritis research.

Osteoarthritis MMP-3 inhibition Cartilage protection

Prunetin Application Scenarios: Where Evidence Supports Prioritization Over Genistein, Biochanin A, and Formononetin


Progesterone Receptor Antagonism Studies Requiring Pure Antagonist Activity

When research objectives demand exclusive progesterone receptor antagonism without confounding mixed agonist activity, prunetin is indicated based on direct comparative data showing that formononetin and biochanin A exhibit mixed antagonist/agonist profiles [1]. This pure antagonist profile makes prunetin particularly suitable for dissecting PR-mediated signaling in endometrial and ovarian cancer models where progesterone action complexity requires clean pharmacological tools.

ALDH2 Inhibition Research Requiring Intermediate Potency with High Selectivity

For ALDH2 inhibition studies where daidzin's higher potency (7- to 15-fold greater than prunetin) may be unsuitable for the experimental design, prunetin provides a validated intermediate-potency alternative with documented selectivity for mitochondrial ALDH-2 (IC50 = 0.45 μM) [2]. This quantifiable potency differential enables dose-response optimization in alcohol metabolism and aldehyde toxicity research.

Estrogen Receptor Pharmacology Requiring Intermediate Binding Affinity

Prunetin's logRBA of -2.74 occupies a unique intermediate affinity position: lower than high-affinity genistein (RBA = 4 for ERα, 87 for ERβ) but substantially higher than the negligible-affinity O-methylated isoflavones biochanin A and formononetin (RBA < 0.01) [3][4]. This pharmacological window supports research applications where neither strong ER activation (genistein) nor near-complete ER inactivity (other O-methylated isoflavones) is desired.

In Vivo Anti-Inflammatory Research in Sepsis and Cytokine Storm Models

Prunetin's demonstrated efficacy in reducing TNF-α, IL-1β, and IL-6 serum levels at 10 mg/kg in a murine LPS-induced septic shock model provides validated dosing for in vivo anti-inflammatory studies [5]. The complementary in vitro suppression of NF-κB activation and NO/PGE2 production in macrophages at 50-100 μM further supports mechanistic investigation of the NF-κB pathway in inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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